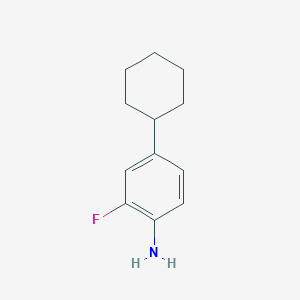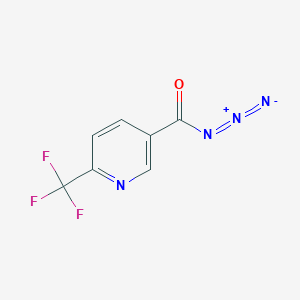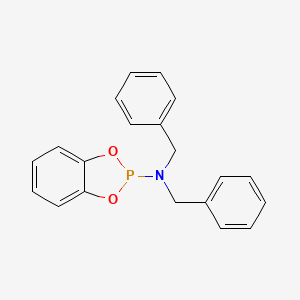
Ethyl 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-ヒドロキシエチル)-2-プロピル-1H-ピロール-3-カルボン酸エチルは、ピロール誘導体のクラスに属する化学化合物です。ピロールは、1つの窒素原子を含む5員環の複素環式化合物です。この特定の化合物は、ピロール環にエチルエステル基、ヒドロキシエチル側鎖、およびプロピル基が付いていることを特徴としています。
2. 製法
合成ルートと反応条件: 4-(2-ヒドロキシエチル)-2-プロピル-1H-ピロール-3-カルボン酸エチルの合成は、通常、適切な前駆体を制御された条件下で環化させることを含みます。一般的な方法の1つは、2-プロピル-1H-ピロール-3-カルボン酸と塩化エチルカルボニルを塩基の存在下で反応させてエチルエステルを生成することです。 その後、2-ブロモエタノールを用いた求核置換反応によって、ヒドロキシエチル基を導入することができます .
工業的生産方法: この化合物の工業的生産には、同様の合成ルートが用いられますが、より大規模です。連続フロー反応器と最適化された反応条件を使用することで、収率と純度を向上させることができます。触媒と溶媒は、効率的な転換と副生成物の最小化を確実にするために慎重に選択されます。
反応の種類:
酸化: ヒドロキシエチル基は、カルボニル基を形成するように酸化することができます。
還元: エステル基は、水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元することができます。
置換: ヒドロキシエチル基は、適切な条件下で他の求核試薬と置換することができます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウムまたは三酸化クロム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下でのアミンやチオールなどの求核試薬。
主な生成物:
酸化: 4-(2-オキソエチル)-2-プロピル-1H-ピロール-3-カルボン酸エチルの形成。
還元: 4-(2-ヒドロキシエチル)-2-プロピル-1H-ピロール-3-メタノールの形成。
置換: 使用した求核試薬に応じて、さまざまな置換ピロール誘導体の形成。
4. 科学研究への応用
化学: より複雑なピロール誘導体の合成における中間体として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 新しい医薬品の開発のための潜在的なリード化合物として探求されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-propyl-1H-pyrrole-3-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester. Subsequently, the hydroxyethyl group can be introduced via a nucleophilic substitution reaction using 2-bromoethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-(2-oxoethyl)-2-propyl-1H-pyrrole-3-carboxylate.
Reduction: Formation of 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex pyrrole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific electronic or optical properties.
作用機序
4-(2-ヒドロキシエチル)-2-プロピル-1H-ピロール-3-カルボン酸エチルがその効果を発揮する機序は、完全に解明されていません。これは、水素結合と疎水性相互作用を通じて、酵素や受容体などの特定の分子標的に作用すると考えられています。 これらの相互作用は、標的タンパク質の活性を調節し、さまざまな生物学的効果をもたらします .
類似化合物:
4-(2-ヒドロキシエチル)インドリン-2-オン: ドパミン受容体アゴニストとプロテインキナーゼ阻害剤の合成に使用される、類似のヒドロキシエチルとインドール構造を持つ化合物.
4-(2-ヒドロキシエチル)-2-メチル-1H-ピロール-3-カルボン酸エチル: プロピル基の代わりにメチル基を持つ、構造的に類似した化合物。
独自性: 4-(2-ヒドロキシエチル)-2-プロピル-1H-ピロール-3-カルボン酸エチルは、その特定の置換パターンにより、独特の化学的および生物学的特性を与えられており、ユニークです。プロピル基の存在は、その親油性と生物学的標的との相互作用に影響を与える可能性があり、他の類似化合物とは異なります。
類似化合物との比較
4-(2-hydroxyethyl)indolin-2-one: A compound with similar hydroxyethyl and indole structures, used in the synthesis of dopamine receptor agonists and protein kinase inhibitors.
Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate: A structurally similar compound with a methyl group instead of a propyl group.
Uniqueness: Ethyl 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group can influence its lipophilicity and interaction with biological targets, differentiating it from other similar compounds.
特性
CAS番号 |
647836-62-2 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 g/mol |
IUPAC名 |
ethyl 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-3-5-10-11(12(15)16-4-2)9(6-7-14)8-13-10/h8,13-14H,3-7H2,1-2H3 |
InChIキー |
HMKSBMBPIGSUAS-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=CN1)CCO)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)

![2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)](/img/structure/B12603010.png)



![N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B12603036.png)
![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)



![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)

